1-(Thiophen-2-yl)propan-2-amine hydrochloride

Übersicht

Beschreibung

1-(Thiophen-2-yl)propan-2-amine hydrochloride, also known as Methiopropamine, is a stimulant chemically related to methamphetamine . It was first synthesized in 1942 and began being sold online in late 2010 for recreational use .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 1-(Thiophen-2-yl)propan-2-amine hydrochloride, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives . The synthesis of 1-(Thiophen-2-yl)propan-2-amine hydrochloride specifically involves a four-step process starting with (thiophen-2-yl)magnesium bromide .Molecular Structure Analysis

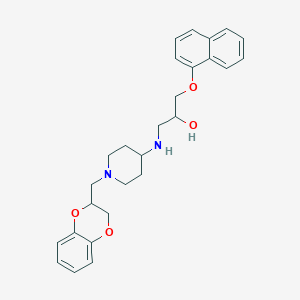

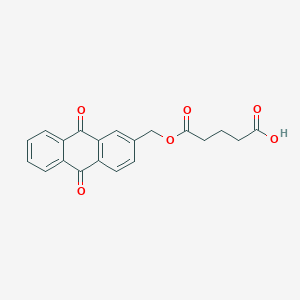

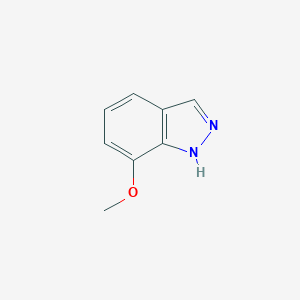

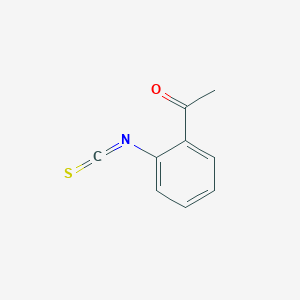

The molecular formula of 1-(Thiophen-2-yl)propan-2-amine hydrochloride is C7H12ClNS .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Generation

1-(Thiophen-2-yl)propan-2-amine hydrochloride serves as a starting material in various chemical syntheses. For instance, it's used in alkylation and ring closure reactions to generate a diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

Biological Activity Research

There is research exploring the biological activities of derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride. For example, studies have investigated the anti-diabetic and anti-inflammatory activities of novel semicarbazone Mannich base derivatives synthesized from this compound (Gopi & Dhanaraju, 2018).

Spectroscopic Studies

Spectroscopic studies have been conducted on derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride, enhancing our understanding of the properties and potential applications of these compounds in various fields, including forensic science (Nycz et al., 2016).

DNA Interaction Research

Research has also been conducted on the interaction between derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride and DNA. This includes studies utilizing differential pulse voltammetry to investigate the intercalation and/or alkylation mechanisms between these derivatives and DNA (Istanbullu et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride have been used in the synthesis of responsive DNA-binding polymers and other novel materials (Carreon et al., 2014).

Antimicrobial Activity Research

Some studies focus on the synthesis of new compounds from 1-(Thiophen-2-yl)propan-2-amine hydrochloride and their evaluation for antimicrobial activities. This includes research on thiazolidinones and azetidinones derivatives, exploring their potential as antimicrobial agents (Patel & Patel, 2017).

Wirkmechanismus

Target of Action

The primary targets of 1-(Thiophen-2-yl)propan-2-amine hydrochloride are likely the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which is essential for normal neuronal communication.

Mode of Action

1-(Thiophen-2-yl)propan-2-amine hydrochloride likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentrations in the synaptic cleft. This results in enhanced neurotransmission.

Biochemical Pathways

Upon administration, 1-(Thiophen-2-yl)propan-2-amine hydrochloride is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver , transforming them into an inactive compound, 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Pharmacokinetics

It is likely that the compound is rapidly absorbed and metabolized, given the general characteristics of similar compounds . The impact of its ADME properties on bioavailability remains to be determined.

Action Environment

The action, efficacy, and stability of 1-(Thiophen-2-yl)propan-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Additionally, factors such as pH, presence of other substances, and individual metabolic differences can also impact the compound’s action.

Safety and Hazards

1-(Thiophen-2-yl)propan-2-amine hydrochloride is a stimulant drug with similar effects to amphetamine but with around one third the potency . It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Eigenschaften

IUPAC Name |

1-thiophen-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRDCJBNRNAXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968403 | |

| Record name | Thiopropamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)propan-2-amine hydrochloride | |

CAS RN |

53632-92-1 | |

| Record name | 1-(thiophen-2-yl)propan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)